molecular formula C12H17FN2 B1470325 (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine CAS No. 109416-62-8

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine

Cat. No. B1470325
CAS RN: 109416-62-8
M. Wt: 208.27 g/mol
InChI Key: WQBXDWCSXGTIBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine” is 1S/C12H18N2/c13-8-12-6-7-14 (10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .

Pharmaceutical Testing

“(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine” can be used for pharmaceutical testing . High-quality reference standards are important for accurate results .

Influence of Steric Factors on Biological Activity

The structure–activity relationship (SAR) of the studied compounds can be investigated . This includes the influence of steric factors on biological activity .

Safety and Hazards

The compound is labeled with the GHS06 and GHS07 pictograms, indicating that it is toxic if swallowed and may cause respiratory irritation . The hazard statements associated with it are H300, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-benzyl-3-fluoropyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBXDWCSXGTIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CN)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine
Reactant of Route 2
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine
Reactant of Route 3
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine
Reactant of Route 4
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine
Reactant of Route 5
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine
Reactant of Route 6
(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine

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